molecular formula C19H21ClN2O2 B2729412 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 946226-97-7

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No. B2729412
CAS RN: 946226-97-7
M. Wt: 344.84
InChI Key: HCFBMNOPIBKWBJ-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a relatively new compound that has shown promise in various fields of study, including neuroscience and pharmacology.

Scientific Research Applications

Corrosion Inhibition

Research into compounds with long alkyl side chains, including isoxazolidine and isoxazoline derivatives, has shown promising results in corrosion prevention. These compounds were synthesized through reactions involving heteroatoms like O or S and tested for their efficiency in protecting steel in acidic and oil mediums. The study indicates that certain derivatives can offer significant protection against corrosion, suggesting potential applications for the chemical structure in developing new corrosion inhibitors (Yıldırım & Cetin, 2008).

Crystal Structure Analysis

The crystal structures of compounds related to "2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide" have been analyzed to understand their molecular geometry and intermolecular interactions. For instance, the analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed 'V' shaped molecules with significant intermolecular hydrogen bonding, suggesting the importance of these structures in developing materials with specific physical properties (Boechat et al., 2011).

Novel Synthetic Pathways and Bioactivity

Studies have also focused on synthesizing new chemical derivatives with potential bioactivity. For example, the synthesis and evaluation of novel 1, 2, 4-oxadiazoles as histamine H3 receptor antagonists indicate that modifications of certain chemical structures can lead to compounds with improved biological activity profiles (Clitherow et al., 1996). Similarly, the development of benzothiazolinone acetamide analogs for potential use in photovoltaic cells demonstrates the versatility of acetamide derivatives in various scientific research applications (Mary et al., 2020).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-8-6-15(7-9-16)18-12-17(22-24-18)13-19(23)21-11-10-14-4-2-1-3-5-14/h4,6-9,12H,1-3,5,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFBMNOPIBKWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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